molecular formula C13H24O5 B8014629 Diethyl 2-(6-hydroxyhexyl)malonate

Diethyl 2-(6-hydroxyhexyl)malonate

Cat. No. B8014629
M. Wt: 260.33 g/mol
InChI Key: GDFPCVYDLNPTRL-UHFFFAOYSA-N
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Description

Diethyl 2-(6-hydroxyhexyl)malonate is a useful research compound. Its molecular formula is C13H24O5 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Hydrogen Bonding and Supramolecular Architecture : Diethyl 2-[(2-hydroxyanilino)methylidene]malonate and its analogs demonstrate interesting hydrogen bonding and supramolecular architecture, influencing molecular packing in crystals. This has implications for materials science and crystal engineering (Ilangovan, Venkatesan, & Ganesh Kumar, 2013).

  • Lipase-Catalyzed Asymmetric Acetylation : In organic synthesis, diethyl malonates, including derivatives like Diethyl 2-(6-hydroxyhexyl)malonate, are used in lipase-catalyzed asymmetric acetylation, highlighting their potential in producing chiral compounds (Egri, Fogassy, Novák, & Poppe, 1997).

  • Flavor Compound Synthesis under Microwave Irradiation : This compound has been utilized in the rapid synthesis of flavor compounds like 4-Ethyloctanoic acid using microwave irradiation, showing its application in flavor and fragrance chemistry (Liu, Yin, Chen, & Sun, 2010).

  • Electrophilic Amination in Organic Synthesis : It's involved in electrophilic amination reactions with Grignard reagents, leading to N-alkylation products. This is significant in organic synthesis, especially in the production of amines (Niwa, Takayama, & Shimizu, 2002).

  • Intermediate in Anticancer Drug Synthesis : Diethyl 2-(2-chloronicotinoyl)malonate, a similar compound, is noted as an important intermediate in the synthesis of small molecule anticancer drugs, underscoring the role of diethyl malonates in medicinal chemistry (Xiong et al., 2018).

  • Synthesis of Oligonucleotide Glycoconjugates : Its derivatives are used in the solid-phase synthesis of oligonucleotide glycoconjugates, showing its application in bioconjugate chemistry (Katajisto, Heinonen, & Lönnberg, 2004).

  • Cyclocondensation Reactions in Organic Synthesis : Malonates like diethyl malonates are utilized in cyclocondensation reactions to produce six-membered heterocycles, indicating their utility in complex organic synthesis (Stadlbauer, Badawey, Hojas, Roschger, & Kappe, 2001).

properties

IUPAC Name

diethyl 2-(6-hydroxyhexyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFPCVYDLNPTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCCO)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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